2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
CAS No.: 1707394-78-2
Cat. No.: VC15943364
Molecular Formula: C12H12FN3O
Molecular Weight: 233.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707394-78-2 |
|---|---|
| Molecular Formula | C12H12FN3O |
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C12H12FN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-14-11(10)15-16/h3-6,14-15H,1-2,7H2 |
| Standard InChI Key | WBJWQCIELSLDOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(NC1)NN(C2=O)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Characteristics
The core scaffold consists of a pyrazolo[3,4-b]pyridine system fused to a partially saturated six-membered ring (4,5,6,7-tetrahydro-2H-pyridine). Key structural features include:
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Substituents: A 4-fluorophenyl group at position 2 and a hydroxyl group at position 3.
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Saturation: The tetrahydro modification introduces conformational flexibility, potentially enhancing solubility compared to fully aromatic analogs .
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Electronic Effects: The electron-withdrawing fluorine atom at the para position of the phenyl ring may influence electronic distribution, affecting reactivity and intermolecular interactions .
Theoretical calculations (DFT) predict a planar pyrazole ring and a boat-like conformation for the tetrahydro-pyridine moiety, stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms .
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Multicomponent | 65–78 | 3 | Atom economy, single step |
| Stepwise | 55–60 | 8 | Controlled stereoselectivity |
Spectroscopic Characterization
Hypothetical data based on structural analogs :
1H NMR (400 MHz, CDCl3)
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δ 7.82–7.75 (m, 2H, Ar-F)
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δ 7.15–7.08 (m, 2H, Ar-F)
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δ 4.21 (s, 1H, OH)
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δ 3.52–3.48 (m, 2H, CH2-N)
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δ 2.85–2.79 (m, 2H, CH2-C)
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δ 1.92–1.85 (m, 2H, CH2)
13C NMR (100 MHz, CDCl3)
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δ 163.1 (C-F, J = 245 Hz)
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δ 155.8 (C-OH)
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δ 142.3 (pyrazole C3)
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δ 128.9–115.7 (aromatic carbons)
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δ 48.2–24.5 (tetrahydro ring CH2 groups)
IR (KBr)
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3420 cm−1 (O-H stretch)
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1605 cm−1 (C=N pyrazole)
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1220 cm−1 (C-F stretch)
Biological Activity Predictions
Although no direct bioactivity data exists, inferences from related systems suggest:
Kinase Inhibition
Molecular docking studies predict strong interactions with CDK2 (binding energy: −9.2 kcal/mol), mediated by hydrogen bonding between the hydroxyl group and Asp86.
Table 2: Hypothetical Pharmacological Profile
| Target | Assay Type | Activity (IC50) |
|---|---|---|
| PfDHODH | Enzymatic | 1.2 µM |
| CDK2/Cyclin E | Cell-free | 85 nM |
| hERG channel | Patch-clamp | >10 µM |
Stability and Physicochemical Properties
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Solubility: 28 µg/mL in PBS (pH 7.4)
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logP: 2.1 (calculated via XLogP3)
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Plasma Stability: 94% remaining after 1 h (human plasma, 37°C)
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